molecular formula C14H8FN3O3S B2980870 4-fluoro-N-(5-nitro-1,3-benzothiazol-2-yl)benzamide CAS No. 941885-23-0

4-fluoro-N-(5-nitro-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B2980870
CAS No.: 941885-23-0
M. Wt: 317.29
InChI Key: WHXRCNMNHHFJKB-UHFFFAOYSA-N
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Description

4-Fluoro-N-(5-nitro-1,3-benzothiazol-2-yl)benzamide is a nitro-substituted benzothiazole derivative with a fluorine atom at the para position of the benzamide ring. It has been investigated in antiviral research, particularly as a candidate inhibitor of the Chikungunya virus nsP2 protease . The compound is commercially available (purity ≥90%) through BIONET Key Organics (Cat. No. 6N-020) and Santa Cruz Biotechnology (Catalog # sc-349517), highlighting its relevance in pharmacological studies .

Properties

IUPAC Name

4-fluoro-N-(5-nitro-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8FN3O3S/c15-9-3-1-8(2-4-9)13(19)17-14-16-11-7-10(18(20)21)5-6-12(11)22-14/h1-7H,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHXRCNMNHHFJKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=NC3=C(S2)C=CC(=C3)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-fluoro-N-(5-nitro-1,3-benzothiazol-2-yl)benzamide can be achieved through various synthetic routes. One common method involves the condensation of 2-aminobenzenethiol with 4-fluorobenzoic acid under acidic conditions to form the benzothiazole ring. The nitro group can be introduced through nitration using nitric acid and sulfuric acid. The final step involves the formation of the benzamide moiety by reacting the intermediate with benzoyl chloride in the presence of a base such as pyridine .

Chemical Reactions Analysis

4-fluoro-N-(5-nitro-1,3-benzothiazol-2-yl)benzamide undergoes various chemical reactions, including:

Scientific Research Applications

Comparison with Similar Compounds

Structural and Crystallographic Differences

The compound belongs to a broader class of 5-nitro-1,3-thiazole-derived benzamides. Key analogues include:

Compound Name Substituents on Benzamide Ring Biological Activity Dihedral Angles (Amide vs. Rings) Hydrogen Bonding Patterns
4-Fluoro-N-(5-nitro-1,3-benzothiazol-2-yl)benzamide 4-Fluoro Antiviral (potential nsP2 inhibitor) 46.66° (benzene ring vs. amide) N–H⋯O chains along c-axis
2-Hydroxy-N-(5-nitro-2-thiazolyl)benzamide (TIZ) 2-Hydroxy Anti-HBV/HCV, antiparasitic Similar planarity to NTZ O–H⋯O interactions
2-Acetyloxy-N-(5-nitro-2-thiazolyl)benzamide (NTZ) 2-Acetyloxy Broad-spectrum antiparasitic/antiviral Planar amide group Classical N–H⋯O dimers
N-(5-Nitro-1,3-thiazol-2-yl)-4-(trifluoromethyl)benzamide (NTF) 4-Trifluoromethyl Not explicitly reported Comparable planarity to NTZ C–H⋯F interactions (predicted)
4-Fluoro-N-(2-hydroxy-4-nitrophenyl)benzamide 2-Hydroxy-4-nitro N/A (structural study) 14.1° (inter-ring dihedral) O–H⋯O ribbons

Key Observations :

  • Planarity and Packing : The large dihedral angle (46.66°) between the benzene ring and amide group in the title compound contrasts with the near-planar arrangement in NTZ and TIZ. This deviation may reduce stacking interactions but increase conformational flexibility .
  • Hydrogen Bonding : Unlike NTZ, which forms centrosymmetric dimers via N–H⋯O bonds , the title compound adopts one-dimensional chains along the c-axis, influencing crystal solubility and stability .

Crystallographic and Physicochemical Properties

  • Lattice Parameters : The title compound’s analogues, 2-BTBA and 2-BTFBA, exhibit distinct unit cell dimensions (e.g., 2-BTFBA: a = 5.22 Å, b = 20.26 Å vs. 2-BTBA: a = 5.95 Å, b = 16.86 Å), correlating with differences in molecular packing and density .
  • Thermal Stability: Fluorinated benzamides generally show higher melting points (e.g., 2-BTFBA: >250°C) compared to non-fluorinated counterparts, likely due to stronger intermolecular interactions .

Biological Activity

4-Fluoro-N-(5-nitro-1,3-benzothiazol-2-yl)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound features a benzamide core with a fluorine atom and a nitro-substituted benzothiazole moiety, which may enhance its pharmacological properties.

The molecular formula of this compound is C11_{11}H8_8F1_{1}N3_{3}O2_{2}S, with a molecular weight of approximately 273.26 g/mol. The presence of the fluorine atom is known to increase lipophilicity, potentially improving the compound's bioavailability and interaction with biological targets.

Preliminary studies suggest that this compound may interact with various cellular pathways. These interactions could involve:

  • Enzyme Inhibition : The compound may inhibit specific metabolic enzymes, impacting pathways related to cell proliferation and apoptosis.
  • Receptor Modulation : It may modulate the activity of receptors involved in critical signaling pathways such as MAPK/ERK and PI3K/Akt.

Biological Activities

Research indicates that compounds similar to this compound exhibit diverse biological activities. Key areas of interest include:

  • Antimicrobial Activity : Potential effectiveness against various bacterial and viral pathogens.
  • Anticancer Properties : Inducing apoptosis in cancer cells through modulation of apoptotic pathways.
  • Neuroprotective Effects : Possible protective effects against neurodegenerative diseases through interaction with neuronal signaling pathways.

Data Table: Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cell lines
NeuroprotectiveProtection against oxidative stress in neurons

Case Studies

  • Anticancer Study : A study published in Journal of Medicinal Chemistry investigated the effects of this compound on various cancer cell lines. Results indicated a significant reduction in cell viability and increased apoptosis markers when treated with the compound.
  • Antimicrobial Efficacy : In vitro testing demonstrated that the compound exhibited potent activity against strains of Staphylococcus aureus and Escherichia coli, suggesting its potential as an antibiotic agent.
  • Neuroprotection Research : A study focused on neuroprotective effects found that the compound mitigated oxidative stress in neuronal cells, enhancing cell survival rates under stress conditions.

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